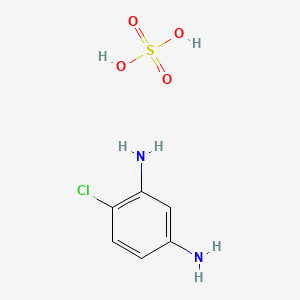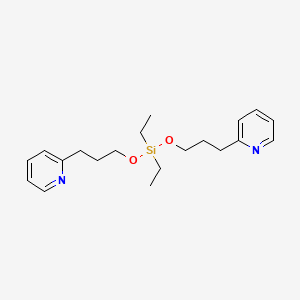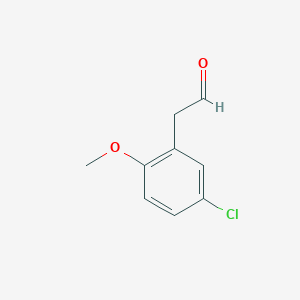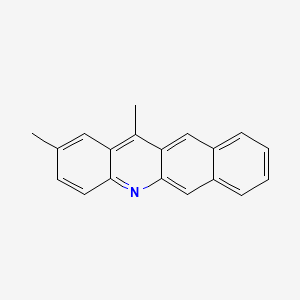
Benz(b)acridine, 2,12-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(b)acridine, 2,12-dimethyl- is a heterocyclic aromatic compound that belongs to the acridine family. Acridines are known for their wide range of applications in various fields, including chemistry, biology, and materials science. The compound is characterized by its fused ring structure, which includes both benzene and acridine moieties, and the presence of two methyl groups at the 2 and 12 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benz(b)acridine, 2,12-dimethyl- typically involves the fusion of acridine with additional aromatic rings. One common method is the Bernthsen Acridine synthesis, which uses zinc chloride as a catalyst and benzoic acid as a starting material . Another approach involves the cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines, which can be catalyzed by transition metals or Brønsted acids .
Industrial Production Methods: Industrial production methods for Benz(b)acridine, 2,12-dimethyl- are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Benz(b)acridine, 2,12-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted acridines, dihydroacridines, and quinone derivatives .
Scientific Research Applications
Benz(b)acridine, 2,12-dimethyl- has several applications in scientific research:
Mechanism of Action
The primary mechanism of action for Benz(b)acridine, 2,12-dimethyl- involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting the helical structure and inhibiting essential biological processes such as replication and transcription . This intercalation is driven by π-stacking interactions and charge transfer between the compound and the DNA bases.
Comparison with Similar Compounds
Acridine: A parent compound with similar DNA intercalating properties.
Benzo[a]acridine: Another derivative with a different substitution pattern.
Benzo[c]acridine: Known for its applications in materials science and biology.
Uniqueness: Benz(b)acridine, 2,12-dimethyl- is unique due to its specific substitution pattern, which imparts distinct photophysical properties, making it suitable for applications in OLEDs and other optoelectronic devices .
Properties
CAS No. |
38754-70-0 |
|---|---|
Molecular Formula |
C19H15N |
Molecular Weight |
257.3 g/mol |
IUPAC Name |
2,12-dimethylbenzo[b]acridine |
InChI |
InChI=1S/C19H15N/c1-12-7-8-18-16(9-12)13(2)17-10-14-5-3-4-6-15(14)11-19(17)20-18/h3-11H,1-2H3 |
InChI Key |
PQFPIUVPQCZTKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=CC4=CC=CC=C4C=C3N=C2C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


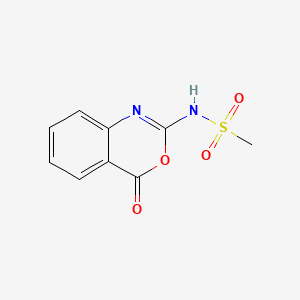
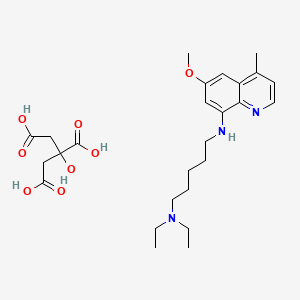
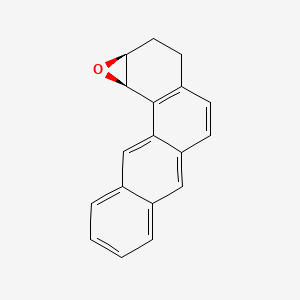
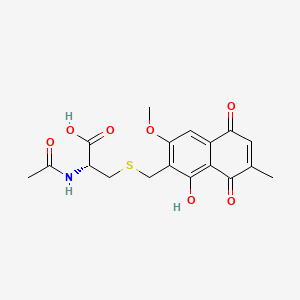
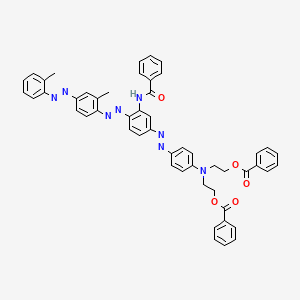
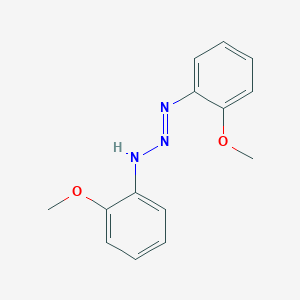


![N,N-diethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;hydroiodide](/img/structure/B12811468.png)
